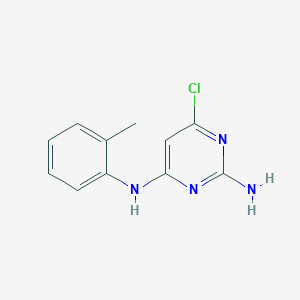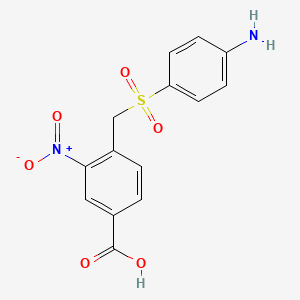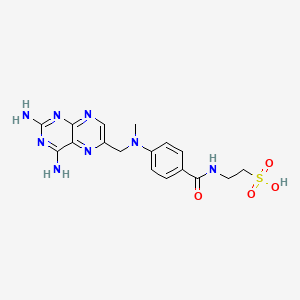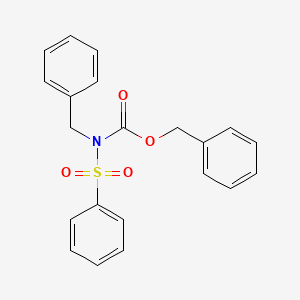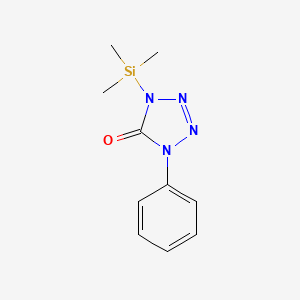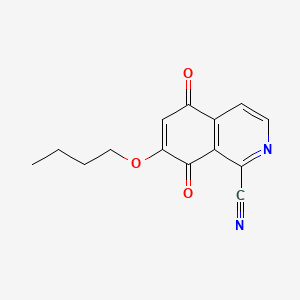
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential antimicrobial properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione typically involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines through a mechanism of ring-opening and sequential ring-closing reactions . This method is advantageous due to the readily available materials, simple operations, mild reaction conditions, broad substrate scope, and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-5,8-dione derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and protein function .
Comparación Con Compuestos Similares
Similar Compounds
7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates: These compounds share a similar core structure and exhibit antimicrobial properties.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: These derivatives are known for their solid-state fluorescence and mechanofluorochromic activities.
Uniqueness
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific butyloxy and cyano functional groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
113387-45-4 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
7-butoxy-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-2-3-6-19-12-7-11(17)9-4-5-16-10(8-15)13(9)14(12)18/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
UOTJKEJUBMASCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
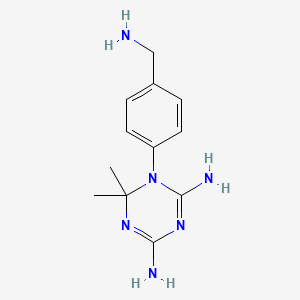

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)

